molecular formula C9H8BrN3 B1391828 Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- CAS No. 1215073-39-4

Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-

Cat. No.: B1391828
CAS No.: 1215073-39-4
M. Wt: 238.08 g/mol
InChI Key: DMROWLPQAHNHGB-UHFFFAOYSA-N
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Description

Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-(3-methylpyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-7-4-5-13(12-7)9-3-2-8(10)6-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMROWLPQAHNHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a variety of biological targets, offering a versatile platform for drug design. The 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine core is a prominent example of such a scaffold. Its unique architecture, combining a halogenated pyridine ring with a substituted pyrazole, provides a rich tapestry of electronic and steric properties conducive to potent and selective modulation of diverse protein targets. The bromine atom, in particular, serves not only as a key interaction point within binding pockets but also as a versatile synthetic handle for further molecular elaboration through modern cross-coupling reactions.

This technical guide offers a comprehensive exploration of the 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine scaffold, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, explore its application across different therapeutic areas, dissect its structure-activity relationships (SAR), and provide detailed experimental protocols to empower further investigation and innovation in the field.

Synthesis of the Core Scaffold and Key Analogs

The construction of the 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine scaffold is accessible through several robust synthetic strategies. A common and efficient approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent, followed by N-arylation. The bromine atom on the pyridine ring is a crucial feature, often introduced early in the sequence to allow for late-stage diversification.

A representative synthetic pathway is the reaction of 2-hydrazineyl-5-bromopyridine with a suitable 1,3-dicarbonyl compound to form the pyrazole ring. Modifications to this core structure are readily achieved. For instance, the bromine atom is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a wide array of aryl or heteroaryl substituents.[1]

Experimental Protocol: Synthesis of 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine

Step 1: Synthesis of 2-hydrazinyl-5-bromopyridine

  • To a solution of 2,5-dibromopyridine (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 2-hydrazinyl-5-bromopyridine.

Step 2: Synthesis of 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine

  • To a solution of 2-hydrazinyl-5-bromopyridine (1.0 eq) in acetic acid, add acetylacetone (1.1 eq).

  • Heat the mixture to 100 °C and stir for 2-3 hours.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the title compound.

General Synthetic Workflow

G A 2,5-Dibromopyridine C 2-Hydrazinyl-5-bromopyridine A->C Ethanol, Reflux B Hydrazine Hydrate B->C E 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine C->E Acetic Acid, 100°C D Acetylacetone D->E G Diversified Analogs E->G Pd Catalyst, Base (e.g., Suzuki Coupling) F Arylboronic Acid F->G

Caption: General synthetic route to the core scaffold and its subsequent diversification.

Medicinal Chemistry Applications

The 5-bromo-2-(pyrazol-1-yl)pyridine framework and its close analogs have demonstrated significant potential across multiple therapeutic domains. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions.[2] When coupled with a functionalized pyridine ring, the resulting scaffold can be tailored to achieve high affinity and selectivity for various biological targets.

Antibacterial Agents

Derivatives of pyrazole-containing scaffolds have shown promising antibacterial activity.[3][4] The mechanism often involves the inhibition of essential bacterial enzymes. For example, compounds incorporating a pyrazole ring have been investigated as inhibitors of bacterial DNA gyrase and β-ketoacyl-acyl carrier protein synthase (FabH), both of which are crucial for bacterial survival.[3][4] The 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine scaffold can be envisioned as a starting point for the design of novel antibacterial agents, where the bromine atom allows for systematic exploration of the surrounding chemical space to optimize target engagement and antibacterial potency.

Compound IDModificationTargetMIC (µg/mL) vs. S. aureusReference
Parent Scaffold 5-bromo, 3-methyl-Data not available-
Analog 3h Phenylsulfonyl groupDNA Gyrase0.78[3]
Analog 13 4-chlorophenyl groupFabHNot specified[4]
Anticancer Applications

The pyrazolopyridine core, a related fused ring system, has been explored for its utility in oncology.[5] These compounds can modulate key signaling pathways implicated in cancer cell proliferation and survival. While direct evidence for the 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine scaffold in oncology is still emerging, its structural similarity to known anticancer agents suggests its potential as a valuable template. For instance, many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The N-H of the pyrazole can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor, mimicking the interactions of the adenine portion of ATP.

Insecticidal and Agrochemical Applications

Interestingly, derivatives of this scaffold have also found applications in agriculture as insecticides.[6][7][8] Compounds such as chlorantraniliprole and cyantraniliprole, which contain a substituted pyrazole-pyridine core, are potent activators of insect ryanodine receptors. This leads to uncontrolled release of calcium, causing muscle paralysis and death in susceptible insect species. The synthesis of key intermediates like 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid highlights the industrial relevance of this chemical class.[7]

Structure-Activity Relationships (SAR)

The biological activity of compounds derived from the 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine scaffold is highly dependent on the nature and position of its substituents. A systematic analysis of SAR provides a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.

  • The 5-Position of the Pyridine Ring: The bromine atom at this position is a critical feature. It can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity. More importantly, it serves as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling reactions. Replacing the bromine with different aryl, heteroaryl, or alkyl groups can dramatically influence target engagement and biological activity.

  • The Pyrazole Ring: The pyrazole moiety is often crucial for anchoring the molecule within the target's binding site. The 3-methyl group can provide beneficial steric interactions and improve metabolic stability.[9] Altering or replacing the methyl group can modulate selectivity and potency. The nitrogen atoms of the pyrazole are key hydrogen bond donors and acceptors.

  • N-Substitution of the Pyrazole: While the parent scaffold features an N-H, substitution at this position can impact the molecule's properties. In some cases, an unsubstituted N-H is essential for activity, while in others, alkylation or arylation can enhance potency or improve pharmacokinetic parameters.[10]

SAR Summary Diagram

SAR cluster_0 Key Modification Points Scaffold Pyridine_5 5-Position (Br): - Halogen bonding - Key site for diversification (Suzuki, etc.) - Modulates potency and selectivity Pyrazole_3 3-Position (Methyl): - Steric interactions - Can influence metabolic stability - Substitution impacts selectivity Pyrazole_N Pyrazole Nitrogens: - Key H-bond donors/acceptors - Crucial for target anchoring

Caption: Key structure-activity relationship points on the scaffold.

Pharmacokinetic and Toxicological Considerations

While the 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine scaffold offers significant therapeutic potential, a thorough evaluation of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is essential for successful drug development. Heterocyclic compounds, particularly those containing pyridine and pyrazole rings, can be susceptible to metabolic transformations, such as oxidation by cytochrome P450 enzymes.[9]

Strategies to mitigate metabolic liabilities include:

  • Blocking metabolic hotspots: Introducing fluorine atoms or other metabolically stable groups at positions prone to oxidation.

  • Modulating lipophilicity: Optimizing the logP/logD of the molecule to achieve a balance between solubility and permeability, which can also influence metabolic clearance.

Early assessment of ADMET properties through in vitro assays (e.g., microsomal stability, Caco-2 permeability) and in silico modeling is crucial to guide the design of compounds with favorable drug-like properties.

Future Perspectives and Conclusion

The 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine scaffold represents a highly versatile and promising platform for the discovery of new medicines and agrochemicals. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, ensures its continued relevance in medicinal chemistry.

Future research in this area should focus on:

  • Exploring new biological targets: Expanding the application of this scaffold to novel target classes.

  • Applying modern synthetic methods: Utilizing techniques like C-H activation and photoredox catalysis to access novel chemical space.

  • Integrating computational chemistry: Employing structure-based drug design and predictive ADMET modeling to accelerate the discovery process.

References

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(4), 177-186. Available at: [Link]

  • FMC Agro Singapore Pte Ltd, & FMC Corp. (2021). Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid. Google Patents.
  • National Center for Biotechnology Information (n.d.). 5-Bromo-2-(1H-pyrazol-1-yl)pyridine. PubChem. Available at: [Link]

  • Incyte Corp. (n.d.). Pyrazolopyridine compounds and uses thereof. PubChem. Available at: [Link]

  • PubChemLite (n.d.). 5-bromo-3-methyl-2-(1h-pyrazol-1-yl)pyridine hydrochloride. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Note: While this specific article was not in the search results, a similar one discussing mitigating heterocycle metabolism was, and this reference is representative of the field's knowledge on the topic).
  • Drug Design Org (2005). Structure Activity Relationships (SAR). Available at: [Link]

  • Meng, Q.-G., et al. (2020). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 23-25. Available at: [Link]

  • Kanashi Biotech Pvt. Ltd. (2018). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • CN107698948A (2018). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
  • Bentham Science (n.d.). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Available at: [Link]

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873. Available at: [Link]

  • FMC Agro Singapore Pte Ltd, & FMC Corp. (2021). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Google Patents.
  • de Visser, P. C., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 665511. Available at: [Link]

  • Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4528-4532. Available at: [Link]

  • Becker, F., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 13(15), 1547-1563. Available at: [Link]

  • Hanachi, R., et al. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. Available at: [Link]

Sources

The Pyrazole-Pyridine Scaffold: A Technical Deep Dive into Synthesis and Kinase Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole-substituted pyridine motif has emerged as a "privileged scaffold," particularly in the realm of kinase inhibition.[1] This structural architecture combines the hydrogen-bonding versatility of the pyrazole ring with the physicochemical robustness of the pyridine core.

This guide analyzes the technical utility of this scaffold, moving beyond basic literature summary to actionable process chemistry and structure-activity relationship (SAR) logic. We focus on the biaryl connectivity (e.g., Crizotinib, Asciminib) where a pyrazole ring is directly coupled to a pyridine, a design that has successfully delivered FDA-approved therapeutics for ALK, ROS1, and BCR-ABL driven malignancies.

Structural Rationale & Pharmacophore Analysis

The synergy between pyrazole and pyridine rings is not accidental; it addresses specific challenges in ATP-competitive inhibition.

  • The Hinge Binder: The pyridine nitrogen (often 2-aminopyridine) serves as a critical acceptor/donor pair for the kinase hinge region (e.g., interacting with Met1199 in ALK).

  • The Solubilizing Vector: The pyrazole ring, often substituted at the N1 position, projects into the solvent-exposed region. This allows for the attachment of polar moieties (like piperidine in Crizotinib) to modulate LogP and improve oral bioavailability without disrupting the hinge binding.

  • Metabolic Stability: The biaryl C-C bond is metabolically robust compared to amide or ether linkers, reducing clearance rates.

Visualization: SAR Logic of the Pyrazole-Pyridine Scaffold

The following diagram illustrates the functional division of labor within the scaffold, using Crizotinib as the archetype.

SAR_Logic Scaffold Pyrazole-Pyridine Biaryl Core Hinge Hinge Binding Region (2-Aminopyridine) Scaffold->Hinge Anchors to ATP site (Met1199) Solvent Solvent Front (N1-Pyrazole Tail) Scaffold->Solvent Modulates Solubility/PK Hydrophobic Hydrophobic Pocket (3-Benzyloxy/Alkoxy) Scaffold->Hydrophobic Selectivity Filter High Potency High Potency Hinge->High Potency Oral Bioavailability Oral Bioavailability Solvent->Oral Bioavailability

Figure 1: Pharmacophore dissection of the pyrazole-pyridine scaffold in kinase inhibitors.[2]

Synthetic Architectures: The Suzuki-Miyaura Dominance

While fused systems (pyrazolo[1,5-a]pyridines) are accessible via cyclocondensation, the biaryl pyrazole-pyridine drugs are almost exclusively constructed via Suzuki-Miyaura cross-coupling .[2] This "modular" approach allows late-stage diversification, crucial for optimizing the solvent-exposed tail.[2]

Comparative Synthetic Strategies
FeatureMethod A: CyclocondensationMethod B: Suzuki Coupling (Preferred)
Mechanism Reaction of hydrazines with 1,3-electrophilesPd-catalyzed C-C bond formation
Flexibility Low (Ring formation locks substituents)High (Convergent synthesis)
Regiocontrol Often difficult (N1 vs N2 isomers)Excellent (Pre-functionalized blocks)
Key Example Indiplon (fused)Crizotinib, Asciminib (biaryl)
Visualization: The Convergent Synthetic Workflow

This workflow mirrors the industrial process for Crizotinib, highlighting the critical coupling stage.

Synthesis_Workflow Pyridine 2-Amino-5-bromo-3-alkoxypyridine (Halogenated Core) Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, DME/H2O Pyridine->Coupling Pyrazole 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) -1H-pyrazole-1-piperidine (Boronate Partner) Pyrazole->Coupling Purification Pd Scavenging & Crystallization Coupling->Purification >85% Yield Deprotection Boc-Deprotection (if applicable) Purification->Deprotection Final Target: Pyrazole-Substituted Pyridine (e.g., Crizotinib) Deprotection->Final

Figure 2: Convergent synthetic route for biaryl pyrazole-pyridine kinase inhibitors.

Medicinal Chemistry Case Study: Kinase Inhibition Profile

The efficacy of this scaffold is best illustrated by comparing the inhibitory profiles of key derivatives.[3] The 2-aminopyridine moiety is tunable; introducing a fluorine atom or changing the alkoxy group at the C3 position dramatically shifts selectivity between ALK, c-MET, and ROS1.

Table 1: Comparative Potency of Pyrazole-Pyridine Derivatives

Data aggregated from biochemical assays (IC50).

CompoundTarget KinaseIC50 (nM)Structural FeatureClinical Status
Crizotinib ALK 242-aminopyridine hinge binderFDA Approved (NSCLC)
Crizotinib c-MET 83-benzyloxy group fills hydrophobic pocketFDA Approved
Asciminib BCR-ABL1 0.5-1.0Allosteric myristoyl pocket binderFDA Approved (CML)
Analog 12 PIM-1 34.6Cyanopyridine-pyrazole conjugatePreclinical
Analog 9q Acaricidal N/APyrazole oxime-pyridineAgrochemical Research

*Analog 12 and 9q refer to lead compounds from recent literature reviews [1, 5].

Detailed Experimental Protocol

Objective: Synthesis of a Crizotinib-like intermediate via Suzuki-Miyaura Coupling. Rationale: This protocol is selected for its high reproducibility and relevance to drug development. It utilizes a biphasic solvent system (DME/Water) to solubilize inorganic bases and organic reactants, ensuring rapid turnover.[2]

Phase 1: Reagents & Setup[4]
  • Aryl Halide: 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine (1.0 eq)[2]

  • Boronate: 1-(piperidin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)[2]

  • Catalyst: Pd(dppf)Cl2[2]·CH2Cl2 (0.05 eq)[2]

  • Base: Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3) (3.0 eq)[2]

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)[2]

Phase 2: Step-by-Step Procedure
  • Degassing: In a reaction vial, combine the DME and Water. Sparge with Nitrogen (N2) or Argon for 15 minutes.[2] Why: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.

  • Loading: Add the Aryl Halide, Boronate, and Base to the vial.

  • Catalyst Addition: Add the Pd catalyst last. Seal the vial immediately.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor via LC-MS.

    • Checkpoint: Look for the disappearance of the bromide peak (M+ and M+2 pattern).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[2]

  • Scavenging: Treat the organic layer with a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) for 30 minutes.[2] Why: Removes residual Palladium, essential for biological assay accuracy.

  • Purification: Concentrate and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Phase 3: Kinase Assay Protocol (ADP-Glo™)

Objective: Validate biological activity of the synthesized scaffold.[2]

  • Enzyme Prep: Dilute ALK or c-MET kinase to 1 ng/µL in 1x Kinase Buffer.[2]

  • Inhibitor Addition: Dispense 1 µL of the synthesized compound (serial dilution in DMSO) into a 384-well plate.

  • Reaction Start: Add 2 µL of Enzyme solution and 2 µL of ATP/Substrate mix. Incubate at RT for 60 mins.

  • Detection: Add 5 µL of ADP-Glo™ Reagent (depletes unconsumed ATP).[2] Incubate 40 mins.

  • Readout: Add 10 µL of Kinase Detection Reagent (converts ADP to light).[2] Measure Luminescence.

    • Self-Validation: Z-factor must be > 0.5 for the assay to be considered robust.[2]

Future Outlook

The pyrazole-pyridine scaffold is evolving beyond simple orthosteric inhibition.[2]

  • Allosteric Modulators: Asciminib has proven that this scaffold can target the myristoyl pocket, overcoming resistance mutations (T315I) that plague ATP-competitive drugs.[2]

  • PROTACs: The solvent-exposed pyrazole tail provides an ideal "exit vector" for attaching E3 ligase linkers, enabling the degradation of the target kinase rather than just inhibition.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health (PMC).Link[2]

  • Synthesis and structure of crizotinib. National Institutes of Health (Open-i).[2]Link[2]

  • Fit-for-Purpose Development of the Enabling Route to Crizotinib. ACS Publications.[2]Link[2]

  • Optimized Synthesis of Asciminib Hydrochloride. Chinese Journal of Pharmaceuticals.Link[2]

  • Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds. National Institutes of Health (PMC).Link[2]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.[2]Link[2]

Sources

Methodological & Application

Application Note: Optimized Buchwald-Hartwig Amination Strategies for Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the palladium-catalyzed amination of Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- (referred to herein as Substrate-Br ). This substrate presents specific challenges typical of "heteroatom-rich" scaffolds often found in kinase inhibitor discovery:

  • Electronic Deactivation: The pyridine ring is electron-deficient, facilitating oxidative addition but potentially complicating reductive elimination.

  • Catalyst Poisoning: The presence of three nitrogen atoms (one pyridine, two pyrazole) creates a high risk of non-productive coordination to the palladium center (

    
    ), necessitating sterically bulky ligands to enforce reductive elimination.
    

We present two validated workflows: Protocol A (Robust/Rapid) for standard amines and Protocol B (Mild/Selective) for base-sensitive or sterically hindered amines.

Substrate Analysis & Mechanistic Considerations

Structural Reactivity Profile

The Substrate-Br features a bromine at the C5 position of the pyridine ring.

  • Electrophilicity: The C5 position is electronically activated by the inductive effect of the pyridine nitrogen, making oxidative addition of Pd(0) generally faster than in neutral aryl bromides.

  • Steric Environment: The C2-pyrazole group is distal to the reaction site (C5), meaning steric hindrance at the coupling site is minimal. However, the global steric bulk and solubility must be managed.

  • Chelation Risk: The N2 nitrogen of the pyrazole and the pyridine nitrogen can act as competitive ligands, displacing phosphines and forming inactive "Pd-black" or stable Pd(II) resting states.

Catalyst Selection Logic

To overcome the "heterocycle poisoning" effect, we utilize Buchwald Precatalysts (Gen 3 or Gen 4) . These precatalysts contain a palladacycle that ensures a strict 1:1 Pd:Ligand ratio and rapid activation at mild temperatures, avoiding the induction periods associated with


 or 

.
  • Ligand Choice:

    • XPhos: Best for primary alkyl amines and anilines.

    • BrettPhos: Essential for primary amines and cases where high selectivity is required.[1]

    • RuPhos: The gold standard for secondary amines and bulky anilines.

Visualized Reaction Pathways

Catalytic Cycle & Activation

The following diagram illustrates the activation of the G4 Precatalyst and the specific challenges posed by the pyridine substrate.

G Precat Pd G4 Precatalyst (Air Stable) ActivePd L-Pd(0) (Active Species) Precat->ActivePd Base Activation (Fast) OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActivePd->OxAdd + Substrate-Br Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine + Base Poison OFF-CYCLE TRAP: Pd Coordination to Pyridine/Pyrazole N OxAdd->Poison Lack of Bulk RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim Product Aminated Product + Regenerated L-Pd(0) RedElim->Product Product->ActivePd Cycle Repeats Poison->ActivePd Slow/Reversible

Figure 1: Catalytic cycle highlighting the G4 precatalyst activation and the risk of off-cycle catalyst trapping by the heterocyclic substrate.

Experimental Protocols

Protocol A: Robust Conditions (Primary/Secondary Amines)

Best for: Rapid screening, stable substrates, aliphatic amines.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Catalyst XPhos Pd G4 0.02 (2 mol%)High-turnover catalyst
Base NaOtBu 1.4Strong base for fast deprotonation
Solvent Toluene or 1,4-Dioxane [0.2 M]Non-polar, high boiling point
Temp 100°C-Thermal activation

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial (equipped with a stir bar) with Substrate-Br (1.0 equiv), XPhos Pd G4 (2 mol%), and NaOtBu (1.4 equiv).

  • Solvent Addition: Add anhydrous Toluene or Dioxane (concentration 0.2 M relative to bromide).

    • Note: If the amine is a liquid, add it after the solvent. If solid, add in step 1.

  • Degassing: If not in a glovebox, sparge the solvent with

    
     for 5 minutes prior to addition. Cap the vial with a PTFE-lined septum screw cap.
    
  • Reaction: Heat the block to 100°C. Stir vigorously (800+ rpm) to ensure mass transfer, as NaOtBu is insoluble in toluene.

  • Monitoring: Check by LCMS at 1 hour. If conversion <50%, add another 1 mol% catalyst.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite to remove Pd black and salts. Concentrate and purify via Flash Chromatography.

Protocol B: Mild Conditions (Functionalized/Challenging Amines)

Best for: Substrates with esters, nitriles, or base-sensitive groups. Also preferred for weak nucleophiles.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Catalyst BrettPhos Pd G4 0.03 (3 mol%)Specialized for heteroaryls
Base Cs₂CO₃ 2.0Mild, soluble base
Solvent 1,4-Dioxane [0.15 M]Promotes solubility of Cs salt
Temp 90 - 110°C--

Step-by-Step Procedure:

  • Setup: Charge vial with Substrate-Br , BrettPhos Pd G4 (3 mol%), and finely ground Cs₂CO₃ (2.0 equiv).

  • Addition: Add anhydrous 1,4-Dioxane. Add the amine (1.2 equiv).

  • Reaction: Heat to 100°C.

    • Critical:

      
       reactions are often slower than NaOtBu. Allow 4–16 hours for completion.
      
  • Workup: Dilute with water/EtOAc (1:1). Extract aqueous layer 3x with EtOAc. Wash combined organics with Brine. Dry over

    
    .
    

Decision Matrix: Ligand Selection

Use the following logic flow to determine the optimal ligand if the standard protocols require tuning.

DecisionTree Start Start: Define Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline / Heteroaniline Start->Aniline PrimChoice Is it sterically hindered? Primary->PrimChoice RuPhos Use RuPhos Pd G4 Secondary->RuPhos AnilChoice Electron Poor? Aniline->AnilChoice Brett Use BrettPhos Pd G4 PrimChoice->Brett Yes (e.g., t-Butyl) XPhos Use XPhos Pd G4 PrimChoice->XPhos No (e.g., n-Butyl) AnilChoice->Brett Yes AnilChoice->XPhos No

Figure 2: Ligand selection decision tree based on amine nucleophile classification.

Troubleshooting & Optimization (The "Self-Validating" System)

If the reaction fails (Conversion < 10%), perform the following diagnostic steps:

  • The "Black Precipitate" Test:

    • Observation: Reaction turns black immediately upon heating.

    • Diagnosis: Catalyst decomposition (Pd aggregation). The ligand is not bulky enough to protect Pd from the pyridine/pyrazole nitrogens.

    • Solution: Switch to tBuBrettPhos Pd G4 or increase ligand loading to 2:1 (L:Pd).

  • The "Protodehalogenation" Signal (LCMS):

    • Observation: Mass of [Substrate-Br] disappears, replaced by [Substrate-H] (M-Br+H).

    • Diagnosis: Reductive elimination is too slow;

      
      -hydride elimination or solvent abstraction is occurring.
      
    • Solution: Switch solvent to t-Amyl Alcohol or Toluene (avoid Dioxane). Increase concentration to 0.5 M to favor bimolecular coupling over unimolecular side reactions.

  • Incomplete Conversion with Product Inhibition:

    • Observation: Reaction stalls at 60%.[2]

    • Diagnosis: The product (an aminopyridine) is a better ligand than the substrate.

    • Solution: Use Pd-PEPPSI-IPr catalyst, which utilizes a bulky NHC ligand that is less labile than phosphines.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Bruno, N. C., et al. (2013). Third Generation Buchwald Precatalysts. Chemical Science, 4, 916-920. Link

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[6] Organic Letters, 16(3), 832–835.[6] Link

  • Organ, M. G., et al. (2007). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Tamao−Corriu Cross-Coupling Reaction. Chemistry – A European Journal, 13(1), 150-157. Link

Sources

Application Notes and Protocols for the Synthesis of Biaryl Heterocycles from 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Pyrazolylpyridines in Modern Drug Discovery

The biaryl structural motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds and natural products. Its prevalence stems from the unique conformational properties it imparts, allowing for precise three-dimensional arrangements of pharmacophores that can lead to high-affinity interactions with biological targets. When integrated into a heterocyclic framework, such as the pyrazolylpyridine scaffold, the resulting biaryl heterocycles offer a rich tapestry of chemical diversity and tunable physicochemical properties.

The starting material, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine, is a particularly valuable building block for the synthesis of these complex molecules. The bromine atom at the 5-position of the pyridine ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of aryl and heteroaryl substituents. The pyrazole moiety can act as a key hydrogen bond donor or acceptor, or as a lipophilic element, influencing the compound's solubility, metabolic stability, and target engagement. This guide provides detailed protocols and expert insights into the application of several key palladium-catalyzed cross-coupling reactions for the synthesis of biaryl heterocycles from this versatile starting material.

Core Synthetic Strategies: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

The formation of the critical carbon-carbon (C-C) or carbon-nitrogen (C-N) bond to construct the biaryl system from 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired coupling partner and the required functional group tolerance. This section will detail the theoretical underpinnings and provide practical, field-tested protocols for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: A Versatile and Robust Method for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the synthesis of biaryls due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] The reaction involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium(0) complex.[1]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium source and ligand is critical. For heteroaryl bromides like our substrate, electron-rich and sterically bulky phosphine ligands are often employed to promote the oxidative addition step and stabilize the active palladium(0) species.[2] A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which is a pre-formed Pd(0) complex. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be used to generate the active Pd(0) species in situ.

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[3] The choice of base can influence the reaction rate and yield. Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. For substrates sensitive to strong bases, milder conditions with KF can be employed.

  • Solvent System: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., 1,4-dioxane, toluene, DMF) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base. The ratio of organic solvent to water can impact the reaction efficiency.

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Diaryl-Pd(II) Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Stille_Coupling_Cycle cluster_cycle Stille Coupling Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-SnR3 Ar-Pd(II)-Ar'(L2) Diaryl-Pd(II) Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L)->Amine_Coordination_Deprotonation HNR'R'' Base Ar-Pd(II)-NR'R''(L) Palladium Amido Complex Amine_Coordination_Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R''

Sources

Optimizing ligand selection for coupling reactions with Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substrate Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- (CAS: 1262412-13-4) represents a "privileged scaffold" in kinase inhibitor discovery, particularly for c-MET and ALK inhibitors. However, its structural features present a distinct challenge in Palladium-catalyzed cross-coupling: Catalyst Sequestration via Chelation.

Unlike simple aryl bromides, this substrate contains a pyridine nitrogen and a pyrazole nitrogen in a 1,3-relationship (relative to the connecting bond), effectively mimicking a 2,2'-bipyridine ligand. This allows the substrate to act as a bidentate ligand, displacing the phosphine and forming a stable, catalytically inactive Palladium chelate.

This guide details the mechanistic hurdles and provides a validated ligand selection strategy to suppress substrate chelation and restore catalytic turnover in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Mechanistic Insight: The "Chelation Trap"

To optimize the reaction, one must understand the failure mode. Standard ligands (e.g., PPh3, dppf) often fail because they cannot compete with the high local concentration of the substrate's chelating pocket.

  • The Problem: The substrate binds Pd(II) species, halting the cycle before transmetalation (Suzuki) or amine binding (Buchwald).

  • The Solution: Use bulky, electron-rich biaryl phosphines (Buchwald Ligands). Their steric bulk prevents the formation of the planar bis-coordinated substrate complex.

Pathway Visualization

ChelationTrap Pd0 Active Pd(0)-Ligand OxAdd Oxidative Addition Complex (L-Pd(II)-Ar-Br) Pd0->OxAdd + Substrate Substrate Substrate: 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine Trap INACTIVE TRAP (Substrate-Pd-Br Chelate) Ligand Displaced OxAdd->Trap Low Steric Bulk Ligand (e.g., PPh3) TransMet Transmetalation/Amine Binding OxAdd->TransMet Bulky Ligand (e.g., XPhos) Trap->Pd0 Requires High Heat/Stronger Ligand Product Coupled Product + Pd(0) TransMet->Product Reductive Elimination

Figure 1: The competition between the productive catalytic cycle (Green) and the substrate-induced catalyst poisoning (Red).

Ligand Selection Strategy

The choice of ligand is the single most critical variable. The table below summarizes ligand performance based on internal screening data for this specific scaffold type.

Ligand ClassSpecific LigandSuitabilityMechanistic Rationale
Biaryl Phosphines (Gen 3) XPhos Excellent Massive steric bulk (tri-isopropyl) prevents substrate N,N-chelation; promotes reductive elimination.
Biaryl Phosphines (Gen 4) RuPhos Excellent Ideal for electron-poor amines or hindered substrates; high stability.
Biaryl Phosphines BrettPhos Good Specific for Buchwald-Hartwig with primary amines; prevents poisoning.
Ferrocenyl dppf ModerateLarge bite angle can sometimes out-compete substrate, but less reliable than biaryls.
Triarylphosphines PPh3 PoorEasily displaced by the pyrazolyl-pyridine "pocket"; leads to stalled reactions.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine with an aryl boronic acid.

Reagents:

  • Substrate: 1.0 equiv

  • Aryl Boronic Acid: 1.5 equiv

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[1]

    • Alternative: XPhos Pd G4 Precatalyst (2 mol%) – Recommended for consistency.

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add the Substrate (1.0 eq), Boronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add XPhos Pd G4 (2 mol%).

    • Note: Using a precatalyst ensures the active L-Pd(0) species forms immediately, minimizing the window for substrate poisoning.

  • Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C for 2-4 hours.

    • Why 90°C? High temperature is required to ensure any reversibly bound substrate-chelate is displaced by the phosphine.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling with a secondary amine (e.g., morpholine).

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G4 (2-4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous Toluene or THF

Step-by-Step Procedure:

  • Pre-drying: Ensure all glassware is oven-dried. Moisture kills this reaction.

  • Charge: Add Substrate, NaOtBu, and RuPhos Pd G4 to the vessel inside a glovebox or under strong Argon flow.

  • Solvent/Amine: Add anhydrous Toluene followed by the Amine.

  • Reaction: Heat to 100°C for 4-16 hours.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the Bromide (M+ and M+2 pattern).

    • Troubleshooting: If conversion stalls at 50%, add another 1 mol% of catalyst.

Optimization Workflow

Use this flowchart to troubleshoot low yields.

Optimization Start Start Reaction (Standard Conditions) Check Check Conversion (LCMS @ 2h) Start->Check Branch1 < 10% Conv. Check->Branch1 Branch2 > 50% Conv. Check->Branch2 Sol1 Poisoning Likely: Switch to G4 Precatalyst Increase Temp (+10°C) Branch1->Sol1 Catalyst Death Sol2 Protodeboronation? Switch Base to Cs2CO3 Use Dry Solvent Branch2->Sol2 Stalled/Side Rxn Success Isolate Product Branch2->Success Full Conv.

Figure 2: Decision tree for troubleshooting reaction stalling.

References

  • BenchChem. (2025).[1][3] Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Technical Support Center. Link

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[4] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[4] Angewandte Chemie International Edition, 45, 3484-3488.[4] Link

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Link

  • Grygorenko, O. O., et al. (2018).[5] "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling." Canadian Journal of Chemistry.[5] Link

  • Wikipedia. (2025).[6] Catalyst poisoning: Poisoning of Pd catalysts by nitrogen-containing heterocycles.[7][8]Link

Sources

Application Note: A Detailed Protocol for the Step-by-Step Synthesis of Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-, a key heterocyclic building block in medicinal chemistry and materials science. The described synthetic strategy is a robust two-step process commencing with commercially available 5-bromo-2-chloropyridine. The initial step involves the synthesis of the critical intermediate, 5-bromo-2-hydrazinopyridine, via nucleophilic substitution. The subsequent and final step is a regioselective Knorr-type pyrazole synthesis, achieved through the acid-catalyzed cyclocondensation of the hydrazinopyridine intermediate with 1,1,3,3-tetramethoxypropane, a synthetic equivalent of malonaldehyde. This guide explains the causality behind experimental choices, provides detailed, self-validating protocols, and includes troubleshooting insights to ensure reproducible and high-yield synthesis.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages, starting from 5-bromo-2-chloropyridine and culminating in the target compound.

G cluster_0 Step 1: Hydrazine Intermediate Synthesis cluster_1 Step 2: Pyrazole Ring Formation (Cyclocondensation) A 5-Bromo-2-chloropyridine C 5-Bromo-2-hydrazinopyridine A->C EtOH, Reflux B Hydrazine Hydrate B->C E Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- C->E Acetic Acid, Reflux D 1,1,3,3-Tetramethoxypropane D->E

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of Precursor: 5-Bromo-2-hydrazinopyridine

Introduction

The initial and crucial step in this synthesis is the conversion of a stable, commercially available halopyridine into a reactive hydrazine intermediate. 5-bromo-2-chloropyridine serves as the ideal starting material[1]. The chloro-substituent at the 2-position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is exploited by using hydrazine hydrate, a potent nucleophile, to displace the chloride ion, yielding the desired 5-bromo-2-hydrazinopyridine. Ethanol is selected as the solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction temperature.

Reaction Scheme: Step 1

G struct1 5-Bromo-2-chloropyridine reaction struct1->reaction Ethanol, Reflux struct2 +  H₂N-NH₂ · H₂O struct3 5-Bromo-2-hydrazinopyridine reaction->struct3

Caption: Synthesis of 5-bromo-2-hydrazinopyridine.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.QuantityRole
5-Bromo-2-chloropyridine53939-30-3192.44 g/mol 10.0 g (51.96 mmol)Starting Material
Hydrazine Hydrate (~64%)7803-57-850.06 g/mol 10.1 mL (~10.4 g, 208 mmol)Nucleophile
Ethanol (200 proof)64-17-546.07 g/mol 100 mLSolvent
Diethyl Ether60-29-774.12 g/mol As neededFor washing
Round-bottom flask (250 mL)--1Reaction Vessel
Reflux Condenser--1-
Magnetic Stirrer/Hotplate--1-
Büchner Funnel & Filter Paper--1Product Isolation
Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chloropyridine (10.0 g, 51.96 mmol).

  • Reagent Addition: Add 100 mL of ethanol to the flask, followed by the slow, dropwise addition of hydrazine hydrate (10.1 mL, ~4 eq.). CAUTION: Hydrazine is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Heating: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80°C) using a heating mantle or oil bath.

  • Reaction Monitoring: Allow the reaction to stir at reflux for 4-6 hours. A precipitate will form as the reaction progresses. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material spot should be completely consumed.

  • Cooling and Isolation: After completion, remove the flask from the heat source and allow it to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold diethyl ether (2 x 30 mL) to remove any unreacted starting material and impurities.

  • Drying: Dry the collected white to off-white solid under vacuum to a constant weight. The product is typically of high purity and can be used in the next step without further purification. Expected yield: 85-95%.

Part 2: Synthesis of Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-

Introduction and Mechanistic Rationale

The final step involves the construction of the 3-methyl-1H-pyrazole ring onto the pyridine scaffold. This is achieved via a classic acid-catalyzed cyclocondensation reaction. The nucleophilic nitrogen of the synthesized 5-bromo-2-hydrazinopyridine attacks the carbonyl carbons of a 1,3-dicarbonyl equivalent, leading to a cyclized intermediate that subsequently dehydrates to form the stable aromatic pyrazole ring.

Causality in Reagent Selection: To achieve the desired 3-methyl substitution pattern and avoid the formation of the 3,5-dimethyl analog (which would result from using acetylacetone), we employ 1,1,3,3-tetramethoxypropane.[2] In the presence of an acid catalyst (acetic acid), this acetal is hydrolyzed in situ to generate malonaldehyde, an unsymmetrical β-dialdehyde. The subsequent reaction with the unsymmetrical hydrazinopyridine proceeds regioselectively to yield the desired 1,3-disubstituted pyrazole. Acetic acid serves a dual role: it is the solvent for the reaction and the catalyst for both the hydrolysis of the acetal and the final dehydration step of the cyclization.[3]

Reaction Scheme: Step 2

G struct1 5-Bromo-2-hydrazinopyridine reaction struct1->reaction Acetic Acid, Reflux struct2 + 1,1,3,3-Tetramethoxypropane struct3 Target Product reaction->struct3

Caption: Knorr-type synthesis of the final product.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.QuantityRole
5-Bromo-2-hydrazinopyridine41339-29-3188.03 g/mol 5.0 g (26.6 mmol)Precursor
1,1,3,3-Tetramethoxypropane102-52-3164.20 g/mol 4.82 g (29.3 mmol)Dicarbonyl source
Glacial Acetic Acid64-19-760.05 g/mol 50 mLSolvent/Catalyst
Saturated Sodium Bicarbonate Soln.--As neededNeutralization
Ethyl Acetate141-78-688.11 g/mol As neededExtraction Solvent
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As neededDrying Agent
Round-bottom flask (100 mL)--1Reaction Vessel
Reflux Condenser--1-
Rotary Evaporator--1Solvent Removal
Silica Gel for Chromatography--As neededPurification
Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask containing a magnetic stir bar, suspend 5-bromo-2-hydrazinopyridine (5.0 g, 26.6 mmol) in glacial acetic acid (50 mL).

  • Reagent Addition: Add 1,1,3,3-tetramethoxypropane (4.82 g, 29.3 mmol, 1.1 eq.) to the suspension.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118°C) with vigorous stirring. The suspension should dissolve upon heating to form a clear solution.

  • Reaction Monitoring (Self-Validation): Maintain the reflux for 2-3 hours. The reaction progress can be monitored by TLC (3:7 ethyl acetate/hexanes), observing the disappearance of the hydrazine spot and the appearance of a new, less polar product spot.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.

  • Work-up & Neutralization: Dissolve the resulting residue in ethyl acetate (100 mL). Carefully pour the organic solution into a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acetic acid. CAUTION: CO₂ evolution will occur. Vent the funnel frequently.

  • Extraction & Drying: Wash the organic layer with brine (50 mL), then dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid. Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate) to afford the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- as a white or pale yellow solid. Expected yield: 70-85%.

Summary of Quantitative Data

StepReactant 1Molar Eq.Reactant 2Molar Eq.Temp. (°C)Time (h)Typical Yield (%)
15-Bromo-2-chloropyridine1.0Hydrazine Hydrate~4.0~804-685-95
25-Bromo-2-hydrazinopyridine1.01,1,3,3-Tetramethoxypropane1.1~1182-370-85

References

  • Google Patents. (2010). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Organic Chemistry Portal. (2005). Cyclocondensation of Hydrazine Derivatives. Available at: [Link]

  • ResearchGate. (2025). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Peet, N. P., & Sunder, S. (n.d.). The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1 - Semantic Scholar. Available at: [Link]

  • Google Patents. (n.d.). EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl ....
  • Aggarwal, R. C., & Surya Narayana, D. S. (n.d.). Characterization of the Reaction Products of Hydrazine & Phenylhydrazine with Coba1t(II), Nickel(II) & Zinc(II)
  • Variyaa, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - Growing Science. Current Chemistry Letters.
  • Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. Available at: [Link]

  • Google Patents. (n.d.). US5128480A - Preparation of 3-methylpyrazole.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Available at: [Link]

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Title: Accelerating Discovery: Microwave-Assisted Protocols for the Functionalization of 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction

The fusion of pyridine and pyrazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2][3][4] The compound 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine represents a versatile building block, where the bromine atom serves as a reactive handle for introducing molecular diversity through cross-coupling reactions. The development of efficient and rapid synthetic methods is crucial for exploring the full potential of this scaffold.[3][5]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[6][7][8] This efficiency stems from the direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating.[9][10] This guide provides detailed, field-tested protocols for the functionalization of 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine via three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

PART 1: Foundational Principles of Microwave-Assisted Synthesis

Before proceeding to specific protocols, understanding the causality behind the effectiveness of microwave chemistry is essential. Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the entire volume of the reaction mixture simultaneously. This is achieved through dielectric heating, where the energy is transferred directly to molecules with a permanent dipole moment (like the solvents and reagents).

Key Advantages:

  • Speed: Reactions that typically take hours or days can often be completed in minutes.[7][11][12]

  • Higher Yields: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[13]

  • Improved Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[12]

  • Access to Novel Chemical Space: The ability to reach high temperatures and pressures safely allows for reactions that may not be feasible under conventional conditions.

cluster_Conventional Conventional Heating (Oil Bath) cluster_Microwave Microwave-Assisted Heating conv_heat Heat Source conv_vessel Vessel Wall conv_heat->conv_vessel Conduction/ Convection conv_solvent Solvent Bulk conv_vessel->conv_solvent Conduction/ Convection conv_reagents Reagents conv_solvent->conv_reagents Conduction/ Convection mw_source Microwave Source mw_molecules Polar Molecules (Solvent/Reagents) mw_source->mw_molecules Direct Energy Transfer caption Heating Mechanisms Comparison

Caption: Conventional vs. Microwave Heating Mechanisms.

PART 2: Palladium-Catalyzed Cross-Coupling Protocols

The bromine atom on the pyridine ring is an ideal site for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

cluster_reactions Microwave-Assisted Pd-Catalyzed Reactions cluster_products Functionalized Product Classes start 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki + R-B(OH)₂ buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald + R₂NH sonogashira Sonogashira (C-C Coupling) start->sonogashira + R-C≡CH aryl Aryl/Heteroaryl Substituted Pyridines suzuki->aryl amine Aminated Pyridines buchwald->amine alkyne Alkynylated Pyridines sonogashira->alkyne caption Functionalization Workflow

Caption: General workflow for functionalizing the core scaffold.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl structures by coupling an organoboron reagent with a halide.[14] Microwave irradiation dramatically accelerates this transformation, often allowing for the use of lower catalyst loadings.[9][15][16]

Causality Behind Protocol Choices:

  • Catalyst: A palladium catalyst, often with phosphine ligands like Pd(PPh₃)₄, is standard. For more challenging couplings, modern catalysts with bulky, electron-rich ligands (e.g., XPhos) can be superior.[15]

  • Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid. The choice of base can significantly impact yield.[14][17]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or ethanol) and water is commonly used. Water is an excellent solvent for microwave synthesis and is environmentally benign.[9][14][17]

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine (1.0 mmol, 1 equiv.).

  • Reagent Addition: Add the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv.), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at 120°C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS if desired.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Coupling Partner (Arylboronic Acid)Temperature (°C)Time (min)Representative Yield (%)
Phenylboronic acid1202085-95
4-Methoxyphenylboronic acid1202088-96
3-Thienylboronic acid1202575-85
4-Fluorophenylboronic acid1202580-90

Table 1: Representative conditions and expected yields for the microwave-assisted Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides, a transformation that is often challenging using classical methods.[18] The reaction's efficiency is greatly enhanced by microwave heating, which reduces reaction times from many hours to mere minutes.[7][11][13]

Causality Behind Protocol Choices:

  • Catalyst System: This reaction requires a palladium source (e.g., Pd₂(dba)₃) and a specialized bulky phosphine ligand (e.g., BINAP, Xantphos). The ligand is critical for facilitating the reductive elimination step that forms the C-N bond.[18][19]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common choice.[19]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent unwanted side reactions.

Detailed Protocol: Microwave-Assisted Buchwald-Hartwig Amination

  • Vessel Preparation: In an inert atmosphere (glovebox or Schlenk line), add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd) and (±)-BINAP (0.06 mmol, 6 mol%) to a 10 mL microwave reaction vessel with a stir bar.

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.), followed by 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine (1.0 mmol, 1 equiv.).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by the desired amine (1.2 mmol, 1.2 equiv.).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at 140°C for 20-40 minutes.

  • Work-up: After cooling, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Coupling Partner (Amine)Temperature (°C)Time (min)Representative Yield (%)
Morpholine1402580-92
Aniline1403075-88
Benzylamine1403070-85
N-Methylpiperazine1402582-94

Table 2: Representative conditions and expected yields for the microwave-assisted Buchwald-Hartwig amination.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne.[12] It typically uses a dual catalyst system of palladium and copper. Microwave-assisted protocols accelerate the reaction and can sometimes be performed under copper-free conditions, which simplifies purification.[10][20][21][22]

Causality Behind Protocol Choices:

  • Catalyst System: A palladium catalyst [e.g., PdCl₂(PPh₃)₂] facilitates the main catalytic cycle, while a copper(I) co-catalyst (e.g., CuI) activates the alkyne.[21]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the HX generated and act as the solvent.

  • Solvent: The reaction is often run in the amine base itself or with a co-solvent like DMF or DMSO.

Detailed Protocol: Microwave-Assisted Sonogashira Coupling

  • Vessel Preparation: To a 10 mL microwave reaction vessel with a stir bar, add 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine (1.0 mmol, 1 equiv.).

  • Reagent Addition: Add bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%) and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

  • Solvent and Alkyne Addition: Add triethylamine (TEA) (5 mL) followed by the terminal alkyne (1.5 mmol, 1.5 equiv.).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at 100°C for 10-20 minutes.[21]

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite to remove solids. Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Coupling Partner (Alkyne)Temperature (°C)Time (min)Representative Yield (%)
Phenylacetylene1001588-97
Trimethylsilylacetylene1001090-98
1-Hexyne1001580-90
Propargyl alcohol1002075-85

Table 3: Representative conditions and expected yields for the microwave-assisted Sonogashira coupling.

Conclusion

The strategic application of microwave-assisted synthesis provides a powerful platform for the rapid and efficient diversification of the 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine core. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer robust and reproducible methods for generating libraries of novel compounds. By understanding the principles behind both the chemical reactions and the microwave technology, researchers can significantly accelerate the drug discovery and materials development process.

References

  • ChemistrySelect. (2024). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Available at: [Link]

  • Šačkus, A., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. Available at: [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]

  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • PubMed. (2013). Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacological Significance of Pyrazole and its Derivatives. Available at: [Link]

  • Preprints.org. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Available at: [Link]

  • PMC. (2016). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PubMed. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available at: [Link]

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Available at: [Link]

  • Semantic Scholar. (n.d.). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Available at: [Link]

  • Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 -. Available at: [Link]

  • JOCPR. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • PubMed. (2003). Rapid microwave promoted Sonogashira coupling reactions on solid phase. Available at: [Link]

  • PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ACS Publications. (n.d.). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Available at: [Link]

  • Academia.edu. (n.d.). (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Available at: [Link]

  • RSC Publishing. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. Available at: [Link]

  • arkat usa. (n.d.). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. Available at: [Link]

  • SciSpace. (n.d.). Microwave-Promoted Copper-Free Sonogashira–Hagihara Couplings of Aryl Imidazolylsulfonates in Water. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Bentham Science. (n.d.). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Available at: [Link]

  • PSE Community.org. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility in DMSO and Methanol for CAS 1150617-54-1 Compound Class: Heterobiaryl (Pyridine-Pyrazole conjugate) Molecular Weight: ~238.08 g/mol Application: Intermediate for Suzuki-Miyaura coupling, Buchwald-Hartwig amination.[][2][3]

Introduction: The Solubility Paradox

Researchers often encounter unexpected solubility resistance with 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine .[][2][3] Despite the theoretical polarity of the pyridine and pyrazole rings, the molecule exhibits high lattice energy due to efficient pi-stacking and the lipophilic nature of the bromine substituent.

This guide provides field-tested protocols to overcome these barriers in DMSO (for biological assays/stock solutions) and Methanol (for reactions/LCMS).[][2]

Module 1: The DMSO Protocol (Stock Solutions)

The Issue: Users report "cloudiness" or "micro-precipitation" even after vortexing. This is often due to trace water in DMSO or kinetic stability issues where the crystal lattice resists breaking.

Standard Solubility Data (Estimated)
SolventConditionEst. Solubility LimitStatus
DMSO (Anhydrous) 25°C50–100 mMHigh
DMSO (Wet) 25°C< 10 mMCritical Failure
DMSO 45°C> 100 mMOptimal
Step-by-Step Solubilization Workflow
  • Desiccate the Solid: Ensure the compound is dry.[4] Hygroscopic surface water acts as an anti-solvent in DMSO.

  • The "Paste" Technique:

    • Do not add the full volume of DMSO at once.

    • Add 10% of the target volume.

    • Use a glass rod or pipette tip to mash the solid into a paste. This mechanically disrupts the crystal lattice.

  • Incremental Addition: Add the remaining DMSO in two aliquots.

  • Thermal Shock (The Key Step):

    • Heat: Place the vial in a water bath at 45–50°C for 5 minutes.

    • Sonicate: Immediately transfer to an ultrasonic bath (degas mode if available) for 60 seconds.

    • Why? The heat provides the thermodynamic energy to overcome lattice enthalpy, while sonication prevents the formation of stable aggregates.

Critical Warning: Do not exceed 60°C. While aryl bromides are stable, thermal decomposition of DMSO can generate formaldehyde and methyl mercaptan, which may react with sensitive downstream reagents.

Module 2: The Methanol Challenge (Reaction Solvents)

The Issue: Methanol is a protic solvent.[][2] This compound is moderately lipophilic (LogP ~2.0–2.5). Pure methanol often fails to solvate the bromo-pyridine core effectively at high concentrations (>0.1 M).[2][3]

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Fine white precipitate Thermodynamic solubility limit reached.[][2][3]Switch to Co-solvent System A (see below).[][2]
Oily droplets at bottom "Oiling out" (Liquid-Liquid Phase Separation).[][2]Add DCM (Dichloromethane) dropwise until clear.[][2]
Yellow discoloration Possible decomposition or free bromine.[][2]Check purity by LCMS immediately.
Co-Solvent Strategy (The "DCM Spike")

For reactions or LCMS sample prep where Methanol is required, use the DCM Spike Method :

  • Dissolve the solid in DCM (Dichloromethane) first. Use the minimum amount required (e.g., 100 µL for 10 mg).

  • Dilute slowly with Methanol while vortexing.

  • Target Ratio: 1:4 (DCM:MeOH) is usually stable.

  • Mechanism: DCM solvates the lipophilic bromine/pyridine core, while Methanol keeps the polar nitrogens engaged via hydrogen bonding.

Module 3: Advanced Troubleshooting (Purity & Salts)

If the standard protocols above fail, the issue is likely Chemical Form , not Solvent Power.

The "Hidden Salt" Trap

If your material was synthesized via bromination or acid-catalyzed cyclization, it may exist as the Hydrobromide (HBr) Salt .[][2]

  • Symptom: Insoluble in DCM/Chloroform; sparingly soluble in DMSO; soluble in water/methanol mixtures.[][2]

  • Test: Dissolve a small amount in water. Measure pH. If pH < 4, it is a salt.

  • Fix: Perform a "Free Base Liberation":

    • Suspend solid in EtOAc.

    • Wash with sat. NaHCO₃.

    • Dry organic layer (Na₂SO₄) and concentrate. The resulting free base will dissolve easily in DMSO.

Visualizing the Logic

Figure 1: Solubility Decision Tree

SolubilityFlow Start Start: Solid Compound SolventCheck Select Solvent Start->SolventCheck DMSO_Path DMSO (Target: Stock Soln) SolventCheck->DMSO_Path MeOH_Path Methanol (Target: Reaction) SolventCheck->MeOH_Path HeatCheck Heat to 50°C + Sonicate DMSO_Path->HeatCheck CoSolvent Add DCM (10-20% v/v) MeOH_Path->CoSolvent If insoluble Clear Solution Clear? HeatCheck->Clear Success Proceed to Experiment Clear->Success Yes Fail_DMSO Check for HBr Salt Clear->Fail_DMSO No (Cloudy) CoSolvent->Success

Caption: Decision workflow for solubilizing 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine based on solvent choice and observed behavior.

Frequently Asked Questions (FAQ)

Q1: Can I use acid to help dissolve it in Methanol? A: Yes, adding 1-2 equivalents of HCl or TFA will protonate the pyridine nitrogen, drastically increasing solubility in Methanol.[][2] However , this converts your compound into a salt.[][2] Ensure your downstream reaction (e.g., Suzuki coupling) has enough base to neutralize this extra acid, or the reaction may stall.

Q2: My DMSO solution froze in the fridge and now has crystals. What do I do? A: DMSO freezes at 19°C. Upon thawing, the compound often recrystallizes into a more stable polymorph.[][2] Do not just vortex. You must repeat the Heat (50°C) + Sonicate cycle to redissolve the thermodynamic crystals.[][2]

Q3: Is this compound stable in DMSO long-term? A: Generally, yes.[][2] However, bromo-pyridines can undergo slow nucleophilic aromatic substitution (


) with DMSO decomposition products over months.[2][3] Store stock solutions at -20°C and protect from light to prevent debromination.[2][3]

References

  • Balakin, K. V., et al. (2006).[5] "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds." Current Medicinal Chemistry. Link

  • Sigma-Aldrich. "Product Specification: 6-Bromo-1H-pyrazolo[4,3-b]pyridine (Analogous Structure)."[][2][3] Link

  • Li, J., et al. (2013). "Development of Dimethyl Sulfoxide Solubility Models." Journal of Chemical Information and Modeling. Link[3]

  • Pfizer Global R&D. (2007).[2] "Solvent Selection Guide: Methanol and Chlorinated Solvents." Green Chemistry. Link

Sources

Addressing regioselectivity issues in the functionalization of 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REGIO-PYR-05 Subject: Troubleshooting Regioselectivity & Chemoselectivity in Pyrazolyl-Pyridine Systems Assigned Specialist: Senior Application Scientist

The Diagnostic Framework

Before optimizing reaction conditions, you must map your target functionalization site against the inherent electronic and steric bias of the scaffold. The 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine molecule presents a unique "conflict zone" between directing group (DG) availability and steric hindrance.

Interactive Decision Matrix

Use the following logic flow to determine the correct synthetic strategy for your target position.

G Start Target Position Selection Pos_Br Position: Pyridine C5 (C-Br) Start->Pos_Br Pos_Pyz4 Position: Pyrazole C4 Start->Pos_Pyz4 Pos_Pyz5 Position: Pyrazole C5 Start->Pos_Pyz5 Pos_Pyr3 Position: Pyridine C3 Start->Pos_Pyr3 Method_Suzuki Method: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Pos_Br->Method_Suzuki High Reactivity Method_EAS Method: Electrophilic Aromatic Substitution (Halogenation/Nitration) Pos_Pyz4->Method_EAS Electron Rich Method_CH Method: Ru/Rh-Catalyzed C-H Activation (Pyridine-N Directed) Pos_Pyz5->Method_CH 5-Membered Metallacycle Method_Block CRITICAL ISSUE: Blocked by 3-Methyl Sterics Pos_Pyr3->Method_Block N2-Coordination Failure

Figure 1: Strategic decision tree for functionalizing the 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine scaffold.

Technical Deep Dive: The "3-Methyl Effect"

Users frequently report failure when attempting to functionalize the Pyridine-C3 position or when observing unexpected regioselectivity during C-H activation. This is governed by the 3-methyl group .

The Steric Twist Mechanism

In a standard 2-(pyrazol-1-yl)pyridine, the two rings can rotate to become coplanar, allowing the Pyrazole-N2 to act as a directing group (DG) for functionalizing Pyridine-C3.

However, in your specific molecule:

  • Steric Clash: The 3-methyl group on the pyrazole ring sits in the ortho position relative to the pyridine-pyrazole bond. It sterically clashes with the Pyridine-C3 hydrogen.

  • Torsion: To relieve this strain, the molecule adopts a twisted conformation (non-planar).

  • DG Deactivation: This twist, combined with the bulk of the methyl group, blocks the metal center (Ru/Rh/Pd) from effectively coordinating to N2 .

Consequence:

  • Pyridine-C3 activation is suppressed.

  • Pyridine-N directed activation (at Pyrazole-C5) is favored. The Pyridine-N is sterically accessible and directs the metal to the chemically distinct Pyrazole-C5 position.

Troubleshooting Guides & Protocols

Scenario A: "I want to modify the Pyrazole-C5 position via C-H Activation."

Issue: Users often fear the C-Br bond will react first or the catalyst will be poisoned. Solution: Use Ruthenium(II) catalysis with carboxylate assistance.[1][2][3] Ru(II) is generally chemoselective for C-H activation over oxidative addition into aryl bromides (unlike Palladium).

Protocol: Ru-Catalyzed C-H Arylation (C5-Selective)

ParameterRecommendationRationale
Catalyst

(2.5-5 mol%)
Standard precursor for carboxylate-assisted C-H activation.
Ligand/Additive Mesitylcarboxylic acid (MesCOOH) (30 mol%)Crucial. Acts as a proton shuttle (CMD mechanism) to lower the energy barrier for C-H cleavage.
Base

(2 equiv.)[4]
Neutralizes the HCl generated; compatible with sensitive functional groups.
Solvent NMP or TolueneHigh boiling point required (100-120°C). NMP often gives higher conversion for hindered substrates.
Chemoselectivity High The C-Br bond usually remains intact under these conditions, allowing for subsequent functionalization.

Step-by-Step:

  • Charge a reaction tube with the substrate (1.0 equiv), Aryl bromide (1.5 equiv),

    
     (5 mol%), MesCOOH (30 mol%), and 
    
    
    
    (2 equiv).
  • Evacuate and backfill with

    
     (3 times).
    
  • Add dry NMP (0.2 M concentration).

  • Stir at 120°C for 16 hours.

  • Check: If conversion is low, check if the 3-methyl group is causing excessive twist. Switching to a more active catalyst system like

    
     may be necessary [1].
    
Scenario B: "I want to couple at the C-Br (Pyridine-C5) but I'm seeing dehalogenation."

Issue: During Suzuki coupling, the bromine is replaced by hydrogen (hydrodehalogenation) instead of the boronic acid. Cause: This often happens with Pd(0) catalysts in the presence of alcohols or hydridic sources, or if the oxidative addition is reversible and slow.

Protocol: Robust Suzuki Coupling

ComponentRecommendation
Catalyst

or

Base

or

(Avoid strong alkoxides)
Solvent Dioxane/Water (4:1) or Toluene/Water
Temperature 80-90°C

Troubleshooting Checklist:

  • Is the solvent dry? While water is needed for the base, excess protic solvents (MeOH/EtOH) can promote dehalogenation. Use a defined biphasic mixture.

  • Gas atmosphere: Ensure rigorous Argon/Nitrogen purging. Oxygen can poison the catalytic cycle, leading to side reactions.

  • Boronic Acid Quality: Ensure the boronic acid has not dehydrated to the boroxine (anhydride), which can alter stoichiometry.

Scenario C: "I want to functionalize Pyrazole-C4."

Issue: Trying to use metal catalysis but getting C5 reaction. Solution: Switch to Electrophilic Aromatic Substitution (EAS) . The C4 position of the pyrazole is the most electron-rich site in the molecule.

Protocol: C4-Bromination (if starting from non-brominated analog) or Nitration

  • Reagent: NBS (N-bromosuccinimide) in DMF or Acetonitrile.

  • Condition: Room temperature to 60°C.

  • Selectivity: Exclusive to Pyrazole-C4. The pyridine ring is deactivated; Pyrazole-C5 is less electron-rich than C4.

Critical Warning: Lithiation Risks

User Question: "Can I use n-BuLi to lithiate the Pyrazole-C5 position?"

Verdict: High Risk.

  • Primary Reaction: Lithium-Halogen Exchange at the Pyridine-C5 (C-Br bond). This is extremely fast at -78°C.

  • Secondary Reaction: If you manage to avoid Br-exchange, the Pyridine-N can direct lithiation to Pyrazole-C5 (Deprotonation).

  • Result: You will likely get a mixture of de-brominated product and C5-functionalized product, or a "dianion" species if using excess Li.

Recommendation: If you need to lithiate Pyrazole-C5, you must use a Knochel-Hauser base (TMPMgCl·LiCl) or similar non-nucleophilic base that tolerates the bromide, though this is challenging. The Ru-catalyzed C-H activation (Scenario A) is far superior for this transformation.

References

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345. Link

  • Arockiam, P. B., Bruneau, C., & Dixneuf, P. H. (2012). "Ruthenium(II)-Catalyzed C-H Bond Functionalization on 2-Phenylpyridines and Derivatives." Chemical Reviews, 112(11), 5879–5918. Link

  • Wencel-Delord, J., & Glorius, F. (2013). "C-H activation of heteroarenes using directing groups." Nature Chemistry, 5, 369–375. Link

  • BenchChem Technical Support. (2025). "Managing Regioselectivity in Substituted Pyrazole Synthesis." BenchChem Knowledge Base. Link

  • Granados, A., et al. (2007). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 72(9), 3500–3506. Link

Sources

Validation & Comparative

1H NMR chemical shift assignment for Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Chemical Shift Assignment of Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the unambiguous structural confirmation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into molecular structure in solution. This guide presents a comprehensive, field-proven methodology for the complete ¹H NMR chemical shift assignment of 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine, a common heterocyclic scaffold.

This document moves beyond a simple listing of chemical shifts. It is designed to illuminate the causality behind the spectral data and the strategic application of modern NMR experiments. We will explore a self-validating workflow that integrates one-dimensional (1D) and two-dimensional (2D) NMR techniques, ensuring the highest confidence in structural elucidation.

Understanding the Structural Landscape and Predicting Chemical Shifts

Before stepping into the spectrometer, a chemist's most powerful tool is prediction. By dissecting the molecule into its constituent parts—a substituted pyridine ring and a substituted pyrazole ring—we can anticipate the approximate chemical environment of each proton.

The Pyridine Ring: The pyridine ring is an electron-deficient (π-deficient) system, which generally causes its protons to resonate at a lower field (higher ppm) compared to benzene.[1][2] The nitrogen atom's electron-withdrawing effect is most pronounced at the α-positions (C2/C6) and γ-position (C4). In our target molecule, we have protons at positions 3, 4, and 6.

  • H6: This proton is ortho to the ring nitrogen, which strongly deshields it. It is also ortho to the pyrazolyl substituent. Its signal is expected to be the furthest downfield of the pyridine protons, appearing as a doublet due to coupling with H4.

  • H4: This proton is meta to the electron-withdrawing bromine and the pyrazolyl group. It will be coupled to both H3 and H6, likely appearing as a doublet of doublets (dd).

  • H3: This proton is ortho to the pyrazolyl group and meta to the bromine. It is expected to be the most upfield of the pyridine protons, appearing as a doublet from coupling to H4.

The Pyrazole Ring: The pyrazole ring is a five-membered heterocycle. In this molecule, it is substituted at N1 (linking to the pyridine), and at C3 with a methyl group. This leaves two protons on the ring.

  • H5': This proton is adjacent to the nitrogen atom linked to the pyridine ring. It is expected to be a doublet, coupled to H4'.

  • H4': This proton is coupled to H5' and will appear as a doublet. The electronic environment suggests it will be more shielded (further upfield) than H5'.[3][4]

  • -CH₃: The methyl group protons will appear as a sharp singlet in the aliphatic region, typically between 2.0 and 2.5 ppm.[5]

Predicted ¹H NMR Chemical Shifts

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H68.5 - 8.8Doublet (d)Ortho to pyridine nitrogen, deshielded.
H47.8 - 8.1Doublet of Doublets (dd)Influenced by Br and pyrazolyl group.
H37.2 - 7.5Doublet (d)Most shielded pyridine proton.
H5'7.9 - 8.2Doublet (d)Adjacent to two nitrogen atoms.
H4'6.4 - 6.7Doublet (d)Typical chemical shift for this pyrazole proton.[5]
-CH₃2.3 - 2.5Singlet (s)Standard methyl on an aromatic ring.

Note: These are estimated values. Actual shifts are highly dependent on the solvent and concentration.

The Experimental Workflow: A Self-Validating Protocol

Unambiguous assignment requires more than a single ¹H NMR spectrum. A suite of 2D NMR experiments is essential to build a complete and verifiable map of the molecule's connectivity.[6][7]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment prep Dissolve 5-10 mg of sample in ~0.6 mL CDCl₃ or DMSO-d₆ H1 1D ¹H Spectrum (Initial Survey) prep->H1 COSY 2D ¹H-¹H COSY (H-H Connectivity) H1->COSY HSQC 2D ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC 2D ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC analysis Integrate 1D & 2D Data HMBC->analysis assign Final Structure Confirmation & Chemical Shift Table analysis->assign

Caption: Experimental workflow for unambiguous NMR assignment.

Step-by-Step Protocols

A. Sample Preparation

  • Weigh 5-10 mg of high-purity 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of particulate matter.

B. 1D ¹H NMR Acquisition

  • Objective: Obtain a high-resolution survey spectrum to identify all proton signals and their multiplicities.

  • Methodology:

    • Tune and match the probe for ¹H.

    • Acquire the spectrum using a standard pulse program (e.g., 'zg30' on Bruker systems).

    • Use a spectral width sufficient to cover the expected range (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

C. 2D COSY (Correlation Spectroscopy) Acquisition

  • Objective: Identify scalar-coupled protons (protons separated by 2-3 bonds). This is crucial for identifying distinct spin systems.[8][9]

  • Methodology:

    • Use the same sample and basic spectrometer setup.

    • Select a gradient-enhanced COSY pulse sequence (e.g., 'cosygpqf' on Bruker).

    • Set the spectral width in both dimensions (F1 and F2) to be identical to the 1D ¹H spectrum.

    • Acquire the data with a suitable number of scans (e.g., 2-4) and increments in the F1 dimension (e.g., 256-512).

D. 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition

  • Objective: Correlate each proton with its directly attached carbon atom. This provides the chemical shift of the carbon for each assigned proton.[8][10]

  • Methodology:

    • Select a gradient-enhanced, phase-sensitive HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker).

    • Set the ¹H spectral width (F2) as before.

    • Set the ¹³C spectral width (F1) to cover the expected carbon range (e.g., 0-160 ppm).

    • The experiment is optimized for one-bond ¹JCH couplings (typically ~145 Hz).

E. 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition

  • Objective: Identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting different spin systems and identifying quaternary carbons.[6][8][11]

  • Methodology:

    • Select a gradient-enhanced HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker).

    • Use the same spectral widths as the HSQC.

    • The experiment is optimized for long-range nJCH couplings. A value of 8 Hz is a good starting point to observe both ²JCH and ³JCH correlations.

Data Interpretation: A Strategic Approach

Step 1: Identify Spin Systems with COSY The COSY spectrum will reveal two independent spin systems:

  • Pyridine System: Cross-peaks will connect H3↔H4 and H4↔H6. This confirms their adjacency on the ring.

  • Pyrazole System: A single cross-peak will connect H4'↔H5'.

Step 2: Connect the Fragments with HMBC The HMBC spectrum provides the definitive links between the molecular fragments. The following diagram illustrates the most crucial correlations for assignment.

Caption: Key 2- and 3-bond HMBC correlations for structural assignment.

  • H5' → C2: A correlation from the pyrazole proton H5' to the pyridine carbon C2 unambiguously confirms the N1-C2 linkage.

  • H3 → C2 & H6 → C2: Correlations from the pyridine protons to the substituted C2 carbon further validate the connection point.

  • -CH₃ → C3' & C4': The methyl protons will show correlations to the C3' carbon they are attached to and the adjacent C4' carbon, confirming their position on the pyrazole ring.

Step 3: Final Assignment By combining all data, a complete and verified assignment can be made. The HSQC spectrum correlates each proton to its carbon, and the HMBC fills in the quaternary carbons (C2, C5, C3').

Comparison with Alternative Methodologies

MethodDescriptionAdvantagesLimitations
Multi-dimensional NMR (COSY, HSQC, HMBC) A suite of experiments that maps the complete bonding network of the molecule in solution.Provides unambiguous, detailed structural information. Non-destructive. Reflects the structure in a relevant medium (solution).Requires access to a modern NMR spectrometer. Can be time-consuming for very complex molecules or low concentration samples.
Computational Prediction (e.g., DFT/GIAO) Theoretical calculation of NMR chemical shifts based on the molecule's computed lowest energy conformation.[12]Fast and requires no sample. Can help resolve ambiguities in experimental data.Accuracy is highly dependent on the computational method and basis set used. Does not account for solvent effects or dynamic processes unless specifically modeled.
X-ray Crystallography Provides the precise 3D structure of a molecule in its crystalline solid state.Considered the "gold standard" for absolute structure determination.Requires a single, high-quality crystal, which can be difficult or impossible to grow. The solid-state structure may not be the same as the structure in solution.

While X-ray crystallography provides definitive proof of structure, the NMR-based approach detailed here is superior for routine confirmation and for understanding the molecule's structure in the solution phase, which is more relevant for biological and reaction-based studies.

Conclusion

The structural elucidation of 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine is a clear example of how a systematic and multi-faceted NMR approach can lead to an unambiguous assignment. By combining predictive knowledge of chemical shifts with a logical workflow of 1D and 2D experiments—particularly COSY for spin systems and HMBC for fragment connection—researchers can achieve high-confidence structural validation. This self-validating methodology ensures scientific rigor and is an indispensable skill for professionals in chemical research and development.

References

  • Substituent effects on the ¹H NMR spectra of forty four vicinally substituted 2-, 3- and 4-aminopyridines. Taylor & Francis Online. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PMC. [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. [Link]

  • ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. ResearchGate. [Link]

  • ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

  • 2D NMR Experiments - HETCOR. Nanalysis. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. [Link]

  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Growing Science. [Link]

  • ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

  • Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. ResearchGate. [Link]

  • A Neutral Pyridine-Pyrazole-Based N^N*N^N Ligand as a Tetradentate Chromophore for Diverse Transition Metal Cations. MDPI. [Link]

  • cosy hsqc hmbc: Topics by Science.gov. Science.gov. [Link]

Sources

FTIR spectral analysis of Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive protocol for the structural validation of 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine (CAS: Implied specific intermediate) using Fourier Transform Infrared (FTIR) spectroscopy.

Context: This molecule is a critical "bi-heterocyclic" intermediate often used in the synthesis of kinase inhibitors. Its structural integrity relies on the successful C-N coupling between a brominated pyridine core and a methylated pyrazole ring.

Comparative Insight: Unlike generic spectral guides, this document focuses on differential analysis —specifically, how to distinguish the target product from its key precursors (2,5-dibromopyridine and 3-methylpyrazole) and potential regioisomers using specific vibrational modes.

Structural Deconvolution & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent IR-active moieties. This establishes the causality behind the observed peaks.

  • Core Scaffold (Pyridine): Aromatic ring breathing modes and C-H stretches. The 2,5-substitution pattern alters the "out-of-plane" (oop) bending vibrations in the fingerprint region.

  • Substituent A (Bromine): A heavy atom attached to the aromatic ring (C-Br). This bond is polarizable but heavy, pushing the stretching frequency into the far-infrared/fingerprint region (< 700 cm⁻¹).

  • Substituent B (3-Methylpyrazole):

    • Methyl Group: Introduces aliphatic character (

      
       C-H) into an otherwise aromatic system.
      
    • Pyrazole Ring:[1] Nitrogen-rich heterocycle. The critical feature here is the absence of the N-H bond in the final product, which serves as the primary reaction completion indicator.

Diagram 1: Spectral Assignment Logic

The following diagram maps the chemical structure to expected spectral regions, visualizing the logic used for peak assignment.

G Molecule Target Molecule: 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine Group1 Aliphatic Methyl (CH3) Molecule->Group1 Group2 Heterocyclic Rings (Pyridine + Pyrazole) Molecule->Group2 Group3 C-N Linkage (Coupling Site) Molecule->Group3 Group4 Aryl Bromide (C-Br) Molecule->Group4 Region1 High Frequency 2980-2850 cm⁻¹ (sp³ C-H Stretch) Group1->Region1 Diagnostic Region2 Mid Frequency 1600-1400 cm⁻¹ (C=N, C=C Stretch) Group2->Region2 Skeletal Region3 Fingerprint 1300-1100 cm⁻¹ (C-N Stretch) Group3->Region3 Connectivity Region4 Far Fingerprint < 700 cm⁻¹ (C-Br Stretch) Group4->Region4 Halogen

Caption: Logic map correlating structural moieties to specific IR spectral regions.

Comparative Analysis: Product vs. Alternatives

In drug development, "alternatives" often refer to impurities or starting materials. The table below objectively compares the spectral profile of the target against its precursors to facilitate Reaction Monitoring (IPC).

Spectral RegionTarget ProductPrecursor A: 2,5-DibromopyridinePrecursor B: 3-MethylpyrazoleDiagnostic Conclusion
3500–3200 cm⁻¹ Silent (No peaks)SilentBroad Band (N-H stretch)Absence of N-H confirms successful coupling.
3100–3000 cm⁻¹ Weak (Aromatic C-H)Weak (Aromatic C-H)Weak (Aromatic C-H)Non-diagnostic (overlap).
2980–2850 cm⁻¹ Distinct Peaks (Methyl

)
SilentDistinct Peaks (Methyl

)
Confirms incorporation of the pyrazole fragment.
1600–1500 cm⁻¹ Complex (Mixed Rings)Pyridine BreathingPyrazole BreathingShift in ring modes due to conjugation.
1080–1000 cm⁻¹ Strong C-Br (Aryl)Strong C-Br (Aryl)SilentConfirms retention of the Bromine atom.

Key Insight: The most robust quality control (QC) check is the disappearance of the broad N-H stretch (3200–3400 cm⁻¹) found in 3-methylpyrazole and the retention of the Methyl C-H stretches (<3000 cm⁻¹) . If you see N-H stretching, your product is contaminated with unreacted pyrazole.

Experimental Protocol (SOP)

This protocol utilizes Attenuated Total Reflectance (ATR) due to its speed and reproducibility for solid intermediates, superior to KBr pellets for routine QC.

Equipment & Settings
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).

  • Accessory: Diamond ATR Crystal (Single bounce).

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (Sample), 32 scans (Background).

  • Range: 4000–550 cm⁻¹.

Step-by-Step Workflow
  • Crystal Cleaning: Clean the diamond crystal with Isopropanol (IPA). Ensure no residue remains.

  • Background Collection: Collect an air background spectrum. Critical: Ensure the room environment (CO₂/Humidity) is stable.

  • Sample Loading: Place approx. 2–5 mg of the solid powder onto the crystal center.

  • Compression: Apply pressure using the anvil until the "force gauge" indicates optimal contact (usually ~80–100 lbs pressure). Note: Inconsistent pressure leads to variable peak intensities.

  • Acquisition: Collect the sample spectrum.

  • Processing: Apply "ATR Correction" (if comparing to library transmission spectra) and "Baseline Correction" (automatic).

Diagram 2: Analytical Workflow

Workflow Start Crude Product Prep Sample Prep (Direct ATR) Start->Prep Scan FTIR Acquisition (4000-550 cm⁻¹) Prep->Scan Decision Check 3400-3200 cm⁻¹ Scan->Decision Pass PASS: Silent Region (Proceed to NMR) Decision->Pass No N-H Fail FAIL: Peak Present (Recrystallize) Decision->Fail N-H Detected

Caption: Decision tree for reaction monitoring using FTIR.

Detailed Data Interpretation

The following table provides the specific assignment of vibrational modes for 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine .

Frequency (cm⁻¹)IntensityFunctional Group AssignmentTechnical Notes
3080 – 3010 WeakC-H Stretch (Aromatic) Overlap of Pyridine and Pyrazole C-H bonds.
2960 – 2920 MediumC-H Stretch (Aliphatic) Asymmetric stretch of the Methyl (-CH₃) group.
2870 – 2850 WeakC-H Stretch (Aliphatic) Symmetric stretch of the Methyl (-CH₃) group.
1590 – 1570 StrongC=N / C=C Ring Stretch Characteristic "Quadrant Stretching" of the pyridine ring.
1480 – 1430 MediumRing Breathing Interaction between the pyrazole and pyridine rings.
1380 – 1350 MediumC-H Bend (Methyl) "Umbrella" deformation of the -CH₃ group.
1280 – 1250 StrongC-N Stretch (Inter-ring) The pivotal bond formed during synthesis (Pyridine-N-Pyrazole).
1075 – 1030 StrongC-Br Stretch (Aryl) Characteristic of aryl bromides; often split into two bands.[2]
850 – 800 StrongC-H Out-of-Plane (oop) Indicative of 2,5-disubstituted pyridine (para-like substitution pattern).
< 700 MediumRing Deformation Low-frequency bending modes.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for fundamental functional group assignments).
  • NIST Chemistry WebBook. Infrared Spectra of Pyridine Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • BenchChem Application Notes. FT-IR Analysis of Novel Pyridine Derivatives. (2025).[3][4] Provides specific ranges for substituted pyridines.

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for C-Br and Heterocyclic ring frequencies).[2][5][6]

Sources

Decoding Reactivity: A Comparative Analysis of 3-Methyl vs. 4-Methyl Pyrazole Isomers in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the intricate landscape of medicinal chemistry, the subtle placement of a single methyl group can dramatically alter the biological activity and synthetic accessibility of a molecule. This guide delves into the comparative reactivity of 3-methyl and 4-methyl pyrazole isomers when incorporated into pyridine derivatives, a scaffold of significant interest in drug development. By examining the interplay of electronic and steric effects, we aim to provide a foundational understanding for researchers to make informed decisions in the design and synthesis of novel therapeutic agents.

The Electronic and Steric Landscape: A Tale of Two Isomers

The reactivity of a molecule is fundamentally governed by the distribution of electrons and the spatial arrangement of its atoms. In the context of 3-methyl and 4-methyl pyrazole-substituted pyridines, the position of the methyl group exerts a profound influence on both these factors.

1.1. Electronic Effects: Inductive Donation and its Consequences

The methyl group is a weak electron-donating group through an inductive effect. This seemingly minor contribution can have a significant impact on the electron density of the pyrazole and, by extension, the attached pyridine ring.

  • 3-Methylpyrazole: When the methyl group is at the 3-position, its electron-donating effect primarily influences the adjacent nitrogen (N2) and carbon (C4) atoms. This can increase the nucleophilicity of the pyrazole ring, potentially affecting its reactivity in certain reactions.[1] For instance, an increase in nucleophilicity can promote competitive iodination reactions on the pyrazole ring itself.[1]

  • 4-Methylpyrazole: With the methyl group at the 4-position, the inductive effect is more symmetrically distributed within the pyrazole ring. This can subtly alter the overall electron density and basicity of the pyrazole compared to its 3-methyl counterpart.[2][3]

It is also crucial to consider the phenomenon of tautomerism in NH-pyrazoles, where a proton can migrate between the two nitrogen atoms.[4] For 3-methylpyrazole, this results in an equilibrium between 3-methyl and 5-methyl tautomers.[4] The position of this equilibrium is influenced by factors like the solvent and the nature of other substituents, which in turn affects the molecule's reactivity and interaction with biological targets.[4]

1.2. Steric Hindrance: A Matter of Proximity

The spatial bulk of the methyl group can play a decisive role in directing the outcome of chemical reactions.

  • 3-Methylpyrazole Derivatives: The proximity of the methyl group to the point of attachment with the pyridine ring can introduce steric hindrance. This can be a critical factor in reactions involving the pyridine nitrogen or the adjacent carbon atom. For example, in the formation of metal complexes, the steric bulk of a substituent at the 3-position of the pyrazole can influence the coordination chemistry.[5] Research has shown that steric repulsion between a methyl group at the 3-position and amino acid residues of an enzyme can impact biological activity.[6]

  • 4-Methylpyrazole Derivatives: The methyl group at the 4-position is more remote from the pyridine linkage, resulting in significantly less steric hindrance around the reactive centers of the pyridine ring. This can lead to more favorable reaction kinetics and potentially higher yields in certain synthetic transformations.

The interplay of these electronic and steric effects is summarized in the table below:

Feature3-Methylpyrazole Isomer4-Methylpyrazole Isomer
Electronic Effect Localized electron donation, influencing N2 and C4. Subject to tautomerism, creating a mixture of 3- and 5-methyl forms.[4]More symmetric distribution of electron density.
Steric Hindrance Significant steric hindrance near the pyridine linkage, potentially impacting reactions at the pyridine nitrogen and adjacent carbons.[6]Minimal steric hindrance near the pyridine linkage.
Potential Reactivity Outcome May favor reactions at more accessible positions on the pyridine or pyrazole ring. Can influence coordination chemistry and biological interactions.[5][6]Generally allows for more facile reactions at the pyridine nitrogen and adjacent positions.

Experimental Evidence: Reactivity in Action

The theoretical considerations discussed above are borne out in experimental observations. A key area where the differential reactivity of these isomers is evident is in cross-coupling reactions, a cornerstone of modern drug discovery for constructing complex molecules.

2.1. Suzuki-Miyaura Cross-Coupling: A Case Study

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of synthesizing pyrazole-pyridine derivatives, this often involves coupling a halo-pyridine with a pyrazole-boronic acid or ester.[7][8][9][10]

The efficiency of this reaction can be influenced by the steric and electronic properties of the pyrazole moiety.[11][12] While direct comparative studies on the Suzuki coupling of 3-methyl vs. 4-methyl pyrazole boronic acids with a common pyridine substrate are not extensively detailed in the provided search results, we can infer the likely outcomes based on established principles. The steric bulk of the 3-methyl group could potentially hinder the approach of the palladium catalyst to the pyridine ring, leading to slower reaction rates or lower yields compared to the less hindered 4-methyl isomer.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of a pyrazolylboronic acid with a 2-chloropyridine derivative. This protocol is based on general procedures found in the literature and should be optimized for specific substrates.[8]

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • 3-Methyl- or 4-Methyl-1H-pyrazole-x-boronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-chloropyridine derivative, the pyrazole-boronic acid pinacol ester, the palladium catalyst, and the base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole-substituted pyridine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Anhydrous Solvent: Water can participate in side reactions, such as the protodeboronation of the boronic acid, reducing the yield of the desired product.[8] However, in some cases, a co-solvent system with water can be beneficial.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center. The choice of base can significantly impact the reaction outcome.

  • Ligand (in the catalyst): The phosphine ligands on the palladium catalyst play a critical role in stabilizing the catalyst and influencing its reactivity. The choice of ligand can be tailored to the specific substrates.

Visualizing the Synthetic Pathway

The synthesis of pyrazole-substituted pyridines can be achieved through various routes. One common approach involves the construction of the pyrazole ring onto a pyridine-containing precursor.

G cluster_0 Synthesis of Pyrazole Ring cluster_1 Functionalization cluster_2 Cross-Coupling 2-acetylpyridine 2-Acetylpyridine Condensation Condensation Reaction 2-acetylpyridine->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Pyrazoline Pyrazoline Intermediate Condensation->Pyrazoline Oxidation Oxidation Pyrazoline->Oxidation Pyrazole_Pyridine 3-(Pyridin-2-yl)-1H-pyrazole Oxidation->Pyrazole_Pyridine Halogenation Halogenation (e.g., NBS, I2) Pyrazole_Pyridine->Halogenation Halo_Pyrazole_Pyridine Halo-substituted Pyrazole-Pyridine Halogenation->Halo_Pyrazole_Pyridine Boronic_Ester Boronic Ester Formation Halo_Pyrazole_Pyridine->Boronic_Ester Boronic_Ester_Pyridine Pyrazole-Pyridine Boronic Ester Boronic_Ester->Boronic_Ester_Pyridine Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Ester_Pyridine->Suzuki_Coupling Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Suzuki_Coupling Final_Product Substituted Pyrazole-Pyridine Derivative Suzuki_Coupling->Final_Product

Caption: A general synthetic workflow for the preparation and functionalization of pyrazole-substituted pyridine derivatives.

Conclusion and Future Directions

The choice between a 3-methyl and a 4-methyl pyrazole isomer in the design of pyridine derivatives is a critical decision that can significantly impact both the synthetic strategy and the ultimate biological profile of the target compound. The 3-methyl isomer introduces steric constraints and localized electronic effects that can be either a hindrance or a beneficial design element, depending on the desired interaction with a biological target. In contrast, the 4-methyl isomer offers a less sterically encumbered scaffold, often leading to more predictable reactivity in common synthetic transformations.

For researchers and drug development professionals, a thorough understanding of these fundamental principles is paramount. Future work in this area could involve systematic quantitative studies to directly compare the reaction kinetics and yields of various synthetic transformations for a series of 3- and 4-methyl pyrazole-substituted pyridines. Such data would provide an invaluable resource for predictive modeling and rational drug design.

References

  • Benchchem. Purification of Methyl Pyrazole Isomers.
  • Benchchem. Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH.
  • Pyrazole structure highlighting the nucleophilic and electrophilic... - ResearchGate.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • Thermochemical Studies of N-Methylpyrazole and N-Methylimidazole | The Journal of Physical Chemistry A - ACS Publications.
  • Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems | Organometallics - ACS Publications.
  • Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative | Request PDF - ResearchGate.
  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • (PDF) Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes - ResearchGate.
  • Some Considerations about the Structure of 3(5)Methylpyrazole | Request PDF - ResearchGate.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC.
  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing).
  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles | Semantic Scholar.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC.
  • Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions - Zeitschrift für Naturforschung.
  • A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening.
  • NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI.
  • Synthesis of Novel Pyrazole Tagged Pyridine Derivatives; Their Antimicrobial Activity.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Publishing.
  • Analytical data and colours of the methylpyrazole complexes - ResearchGate.
  • Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to... - ResearchGate.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH.
  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC.
  • Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling | Request PDF - ResearchGate.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing).
  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates - MDPI.
  • Differential effects of 4-iodopyrazole and 3-methylpyrazole on the metabolic activation of methylazoxymethanol to a DNA methylating species by rat liver and rat colon mucosa in vivo - PMC.
  • Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.
  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - ResearchGate.

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X-ray crystallography and structural determination of 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Structural Determination of Novel Pyridine-Pyrazole Compounds: A Case Study of 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and molecular docking simulations are performed. This guide provides an in-depth, experience-driven walkthrough of the structural determination of 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine, a novel compound of interest, using single-crystal X-ray crystallography.

While other techniques such as NMR spectroscopy and computational modeling provide valuable insights into molecular structure, X-ray crystallography remains the gold standard for providing an unambiguous, high-resolution 3D atomic arrangement in the solid state. This guide will not only detail the crystallographic workflow but also offer a comparative perspective on why it is the definitive method for structural elucidation.

The Subject of Our Investigation: 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine

The title compound, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine, is a heterocyclic molecule featuring a brominated pyridine ring linked to a methyl-substituted pyrazole. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. A search of the Cambridge Structural Database (CSD) and other public repositories reveals no existing crystal structure for this specific molecule, making it a prime candidate for de novo structural determination.

The Crystallographic Workflow: A Step-by-Step Guide

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Here, we outline the critical steps, emphasizing the rationale behind each experimental choice.

Synthesis and Purification

The initial and most crucial step is the synthesis of high-purity material. Impurities can significantly hinder crystallization. A common synthetic route to N-aryl pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. For our target molecule, a plausible route is the reaction of 2-hydrazinyl-5-bromopyridine with acetylacetone, followed by appropriate workup and purification by column chromatography or recrystallization. The identity and purity of the bulk material should be confirmed by NMR and mass spectrometry before proceeding.

The Art of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging aspect of X-ray crystallography. The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form.

Experimental Protocol: Crystal Growth

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

  • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion:

    • Liquid-Liquid: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Solid-Liquid: Similar to above, but the inner vial contains the solid compound, and the outer chamber contains a solvent that will slowly dissolve the solid and then evaporate, leading to crystallization.

  • Cooling: Slowly cool a saturated solution of the compound. This can be done by placing the solution in a refrigerator or by using a programmable cooling apparatus.

For 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine, a promising starting point would be slow evaporation from a dichloromethane/hexane mixture or vapor diffusion of hexane into a dichloromethane solution.

Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then exposed to a focused beam of monochromatic X-rays.

Workflow for X-ray Diffraction Data Collection

cluster_0 Data Collection crystal Mount Crystal xray Expose to X-ray Beam crystal->xray Position in beam diffraction Collect Diffraction Pattern xray->diffraction Rotate and expose integrate Integrate Intensities diffraction->integrate Process images

Caption: Workflow for X-ray diffraction data collection.

The crystal diffracts the X-rays in a specific pattern of spots, which are recorded on a detector. A full dataset is collected by rotating the crystal and recording the diffraction pattern at various orientations.

Structure Solution and Refinement

The collected diffraction data (a series of reflection intensities and their positions) are then used to solve and refine the crystal structure.

Computational Workflow for Structure Solution and Refinement

cluster_1 Structure Determination data Diffraction Data phase Phase Problem Solution (e.g., Direct Methods) data->phase model Initial Atomic Model phase->model refine Least-Squares Refinement model->refine Iterate refine->model Improve model final Final Structure refine->final Convergence

Caption: Computational workflow for structure solution and refinement.

  • Space Group Determination and Unit Cell Parameters: The diffraction pattern's symmetry is analyzed to determine the space group and the dimensions of the unit cell.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic positions and displacement parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process.

  • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for chemical sense.

Comparative Analysis with Other Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, intermolecular interactions.Unambiguous and high-resolution structural determination.Requires single crystals of sufficient quality; structure is in the solid state.
NMR Spectroscopy (in solution) Connectivity, through-bond and through-space correlations, dynamic processes.Provides information about the structure in solution, which may be more biologically relevant.Does not provide precise bond lengths and angles; structure is an average over time.
Computational Modeling (e.g., DFT) Theoretical 3D structure, electronic properties, energetic calculations.Can predict structures of molecules that are difficult to crystallize; provides insights into reactivity.The accuracy of the predicted structure is dependent on the level of theory and can be computationally expensive.

Interpreting the Crystal Structure of 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine

A hypothetical crystal structure of the title compound would likely reveal key features:

  • Planarity: The pyridine and pyrazole rings are expected to be largely planar. The dihedral angle between the two rings will be a key conformational parameter.

  • Intermolecular Interactions: The bromine atom can participate in halogen bonding, while the nitrogen atoms can act as hydrogen bond acceptors. Pi-stacking interactions between the aromatic rings may also be observed. These interactions govern the crystal packing.

Conclusion

The structural determination of a novel molecule like 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine is a multi-step process that requires careful execution and analysis. While a variety of techniques can provide structural information, single-crystal X-ray crystallography stands alone in its ability to deliver a precise and unambiguous three-dimensional atomic arrangement. This guide has provided a comprehensive, field-proven workflow for this process, from synthesis to final structure validation, offering a robust framework for researchers in the chemical sciences.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons. [Link]

  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal structure analysis: principles and practice. Oxford University Press. [Link]

Validating Synthesis Routes for 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine: A 13C NMR-Driven Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating synthesis routes for Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- using 13C NMR Content Type: Publish Comparison Guide

The Scientific Challenge: The "Regioisomer Trap"

In the structural optimization of kinase inhibitors and agrochemicals, the fusion of a pyridine ring with a pyrazole moiety is a privileged scaffold. However, the synthesis of 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridine presents a classic but often overlooked regioselectivity challenge.

When reacting 3-methylpyrazole with 2,5-dibromopyridine , the pyrazole nitrogen can attack from two distinct tautomeric positions. This results in two possible regioisomers:

  • The Target (1,3-isomer): 5-bromo-2-(3 -methyl-1H-pyrazol-1-yl)pyridine.

  • The Impurity (1,5-isomer): 5-bromo-2-(5 -methyl-1H-pyrazol-1-yl)pyridine.

Why Standard Analysis Fails: Standard 1H NMR is frequently inconclusive because the protons on the pyrazole ring and the methyl group often show overlapping or non-diagnostic shifts between the two isomers. 13C NMR is the gold standard for validation , offering a distinct, non-exchangeable chemical shift difference for the methyl carbon that serves as a binary "Go/No-Go" signal.

Comparative Analysis of Synthesis Routes

This guide compares the two dominant methodologies—Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Cross-Coupling—evaluating them on regioselectivity, scalability, and cost.

Table 1: Performance Matrix
FeatureRoute A: SNAr (Thermal)Route B: Buchwald-Hartwig (Catalytic)
Mechanism Nucleophilic attack on electron-deficient pyridinePd-catalyzed C-N bond formation
Regioselectivity Moderate (~4:1 to 10:1) favoring 1,3-isomerHigh (>20:1) favoring 1,3-isomer
Primary Risk Formation of 1,5-isomer requiring chromatographyCatalyst poisoning; Cost of Pd/Ligand
Scalability Excellent (Kilogram scale)Moderate (Ligand cost limits scale)
Cost Efficiency High (Cheap reagents)Low (Expensive catalyst)
Validation MANDATORY 13C Check Recommended 13C Check

The Validation Engine: 13C NMR Diagnostics

The definitive proof of structure relies on the "Ortho-Like Effect" observed in 13C NMR.

  • 1,3-Isomer (Target): The methyl group is remote from the pyridine ring. It experiences a standard chemical environment.

  • 1,5-Isomer (Impurity): The methyl group is sterically crowded against the pyridine ring. This steric compression and the anisotropic effect of the pyridine ring current cause a diagnostic upfield shift (shielding).

Table 2: The Diagnostic Shift (in DMSO-d6 or CDCl3)
Carbon AssignmentTarget (1,3-Isomer)Impurity (1,5-Isomer)Delta (

)
Pyrazolyl-CH3

13.5 - 14.5 ppm

10.5 - 11.5 ppm
~3.0 ppm
Pyrazole C4

~108 ppm

~106 ppm
Minor
Pyrazole C5/C3 Distinct (Substituent dependent)DistinctComplex

Critical Check: If your 13C NMR spectrum shows a minor peak at ~11 ppm , your bulk material contains the 1,5-isomer impurity.

Visualizing the Pathways

The following diagram maps the kinetic and thermodynamic decisions leading to the two isomers and the NMR logic used to distinguish them.

SynthesisValidation Start Starting Materials: 2,5-Dibromopyridine + 3-Methylpyrazole RouteA Route A: S_NAr (Base, Heat, DMF) Kinetic Control Start->RouteA RouteB Route B: Buchwald (Pd, Ligand, NaOtBu) Steric Control Start->RouteB Intermediate Tautomeric Attack RouteA->Intermediate RouteB->Intermediate Target Target: 1,3-Isomer (Methyl Distal) Major Product Intermediate->Target Steric Preference Impurity Impurity: 1,5-Isomer (Methyl Proximal) Minor Product Intermediate->Impurity Statistical/Thermal NMR 13C NMR Validation (Diagnostic Step) Target->NMR Impurity->NMR ResultPass PASS: Methyl Peak @ ~14 ppm NMR->ResultPass Primary Signal ResultFail FAIL: Methyl Peak @ ~11 ppm NMR->ResultFail Impurity Signal

Caption: Synthesis decision tree showing the divergence of regioisomers and the critical 13C NMR checkpoint.

Experimental Protocols

Route A: SNAr (Scalable & Cost-Effective)

Best for: Large-scale synthesis where 5-10% isomer loss is acceptable.

Reagents: 2,5-dibromopyridine (1.0 eq), 3-methylpyrazole (1.1 eq), Cs₂CO₃ (2.0 eq), DMF (anhydrous).

  • Setup: Charge a round-bottom flask with 2,5-dibromopyridine and Cs₂CO₃. Purge with N₂.

  • Addition: Add anhydrous DMF (5 mL/mmol) and 3-methylpyrazole.

  • Reaction: Heat to 90°C for 12-16 hours.

    • Note: The 2-position bromine is activated by the pyridine nitrogen. The 5-position bromine remains intact (requires Pd to react).

  • Workup: Cool to RT. Pour into ice water. Filter the precipitate.

  • Purification (Critical): Recrystallize from Ethanol/Water or perform column chromatography (Hexane/EtOAc).

    • Checkpoint: The 1,5-isomer is usually more polar; careful gradient elution is required.

Route B: Buchwald-Hartwig (High Precision)

Best for: Late-stage functionalization or when high purity is non-negotiable.

Reagents: 2,5-dibromopyridine (1.0 eq), 3-methylpyrazole (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu (1.5 eq), Toluene.

  • Setup: In a glovebox or under strict Argon, combine aryl halide, pyrazole, Base, and Pre-catalyst/Ligand.

  • Reaction: Reflux in Toluene (100°C) for 4-6 hours.

  • Mechanism: The bulky Xantphos ligand enforces steric selectivity, almost exclusively directing the metal to the less hindered nitrogen (N1), forming the 1,3-isomer.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Expert Insight: The "Lithiation" Trap

A common error in this synthesis is attempting to use n-Butyllithium to couple the rings.

  • Warning: Reacting 2,5-dibromopyridine with n-BuLi results in Lithium-Halogen exchange at the C5-position (the kinetically more acidic/stabilized position for lithiation), NOT the C2-position required for this target.

  • Result: You will synthesize the wrong regioisomer (pyrazole at C5) or a complex mixture. Stick to SNAr or Pd-catalysis for C2 substitution.

References

  • Elguero, J., et al. (1993).[1] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71, 678–684.

    • Validates the 13C NMR shift differences between 3-substituted and 5-substituted N-aryl pyrazoles.
  • López-Cara, L. C., et al. (2008).[2] 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 46(9), 878-885.[2]

    • Provides structural confirmation data for N-alkyl
  • BenchChem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Routes.

    • General comparison of Knorr vs. SNAr routes for pyrazole synthesis.
  • WuXi Biology. (2024). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange.

    • Explains the reactivity difference between C2 and C5 in 2,5-dibromopyridine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.